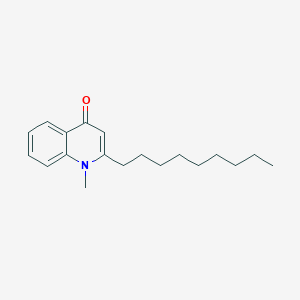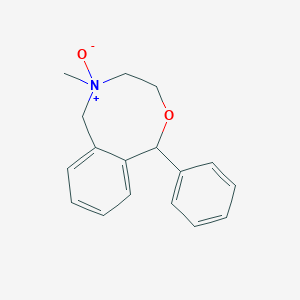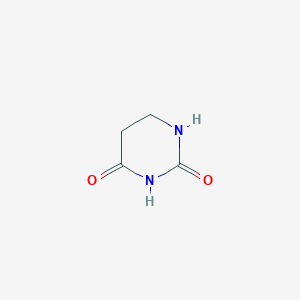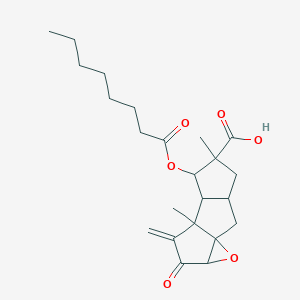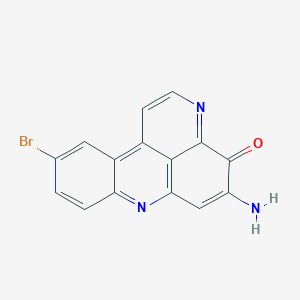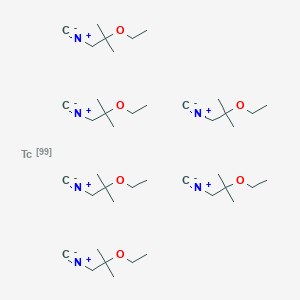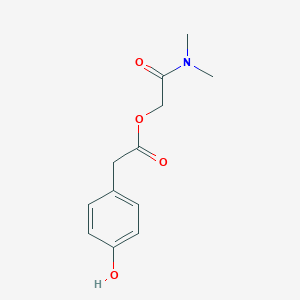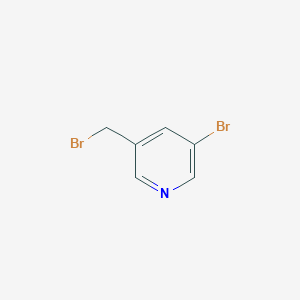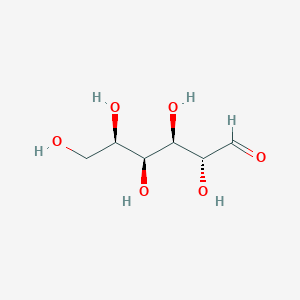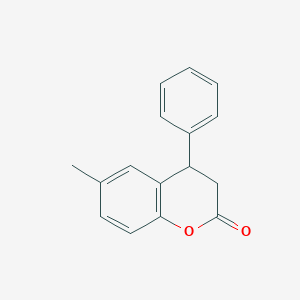
1-Benzyl-3,5-dichloro-6-(2-chlorophenyl)pyrazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3,5-dichloro-6-(2-chlorophenyl)pyrazinone is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. This compound is commonly referred to as BDPC and belongs to the class of pyrazinones. BDPC has been found to exhibit a wide range of biological activities, making it a promising candidate for further research and development.
Mecanismo De Acción
The exact mechanism of action of BDPC is not fully understood. However, it has been found to interact with the GABAergic system in the brain, which is involved in the regulation of anxiety and seizure activity. BDPC has also been found to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals in the body.
Efectos Bioquímicos Y Fisiológicos
BDPC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and seizure activity. BDPC has also been found to modulate the activity of voltage-gated sodium channels, which can lead to a reduction in pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDPC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit a wide range of biological activities, making it a promising candidate for further research. However, there are also some limitations to the use of BDPC in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of BDPC is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on BDPC. One potential direction is the development of new drugs based on BDPC. Its wide range of biological activities makes it a promising candidate for the development of drugs for the treatment of neurological disorders. Another potential direction is the elucidation of the exact mechanism of action of BDPC. This could provide insights into the development of new drugs that target the GABAergic system or voltage-gated sodium channels. Finally, further research is needed to explore the potential applications of BDPC in other areas, such as cancer research and drug addiction treatment.
Conclusion:
In conclusion, 1-Benzyl-3,5-dichloro-6-(2-chlorophenyl)pyrazinone is a promising compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. It exhibits a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. BDPC has several advantages for use in lab experiments, including its stability and wide range of biological activities. However, there are also some limitations to its use, including its low solubility in water and the lack of understanding of its exact mechanism of action. Further research is needed to explore the potential applications of BDPC in drug development and other areas of research.
Métodos De Síntesis
BDPC can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with benzylamine to form the intermediate 1-benzyl-2-chlorobenzamide. This intermediate is then reacted with 3,5-dichloropyrazine-2-carboxylic acid to yield the final product, BDPC. This synthesis method has been optimized to produce high yields of the compound and has been widely used in research studies.
Aplicaciones Científicas De Investigación
BDPC has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. BDPC has also been found to have potential applications in the treatment of neurological disorders, such as epilepsy and anxiety disorders.
Propiedades
Número CAS |
151936-24-2 |
|---|---|
Nombre del producto |
1-Benzyl-3,5-dichloro-6-(2-chlorophenyl)pyrazinone |
Fórmula molecular |
C17H11Cl3N2O |
Peso molecular |
365.6 g/mol |
Nombre IUPAC |
1-benzyl-3,5-dichloro-6-(2-chlorophenyl)pyrazin-2-one |
InChI |
InChI=1S/C17H11Cl3N2O/c18-13-9-5-4-8-12(13)14-15(19)21-16(20)17(23)22(14)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Clave InChI |
IRATWBZJLZJQIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=C(N=C(C2=O)Cl)Cl)C3=CC=CC=C3Cl |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=C(N=C(C2=O)Cl)Cl)C3=CC=CC=C3Cl |
Otros números CAS |
151936-24-2 |
Sinónimos |
1-benzyl-3,5-dichloro-6-(2-chlorophenyl)pyrazinone U 94863 U-94863 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



